An In-Depth Technical Guide to the Chemical Properties of (1R)-3-amino-1-cyclopropylpropan-1-ol
An In-Depth Technical Guide to the Chemical Properties of (1R)-3-amino-1-cyclopropylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R)-3-amino-1-cyclopropylpropan-1-ol is a chiral amino alcohol of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a cyclopropyl group and a chiral carbinol center, offers a valuable scaffold for the synthesis of novel therapeutic agents. The cyclopropyl moiety can enhance metabolic stability and potency, while the amino alcohol functionality provides a versatile point for further chemical modification and interaction with biological targets.[1][2][3] This guide provides a comprehensive overview of the chemical properties of (1R)-3-amino-1-cyclopropylpropan-1-ol, including its structure, stereochemistry, and predicted physicochemical properties. Due to the limited availability of specific experimental data for this enantiomer, this document leverages data from the racemic mixture, its hydrochloride salt, and structurally analogous compounds to provide a robust framework for its handling, characterization, and application in research and development.
Introduction: The Significance of a Strained Ring and Chiral Center
The incorporation of a cyclopropyl group into drug candidates has become an increasingly important strategy in medicinal chemistry.[1][2][3] This small, strained carbocycle can impart a range of beneficial properties, including increased potency, enhanced metabolic stability, and improved physicochemical characteristics.[1][2][3] When combined with a chiral amino alcohol, as in (1R)-3-amino-1-cyclopropylpropan-1-ol, the resulting molecule presents a unique three-dimensional structure that can be exploited for stereospecific interactions with biological targets. Chiral 1,2- and 1,3-amino alcohols are privileged motifs in a wide array of pharmaceuticals and natural products.[4][5]
This guide aims to provide a detailed technical resource for researchers working with (1R)-3-amino-1-cyclopropylpropan-1-ol, covering its fundamental chemical properties, predicted spectroscopic characteristics, reactivity, and potential applications, with a focus on providing practical insights for its use in drug discovery and development.
Chemical and Physical Properties
Direct experimental data for the specific (1R)-enantiomer of 3-amino-1-cyclopropylpropan-1-ol is scarce in publicly available literature. However, by examining the properties of the racemic mixture and its hydrochloride salt, we can establish a reliable profile for this compound.
| Property | Value (Predicted or from Analogues) | Source/Rationale |
| Molecular Formula | C₆H₁₃NO | [6] |
| Molecular Weight | 115.17 g/mol | [6] |
| Appearance | Colorless to light yellow liquid (predicted for free base) | Based on similar amino alcohols[7] |
| Melting Point | Not available for (1R)-enantiomer. | Data for related compounds vary. |
| Boiling Point | Not available for (1R)-enantiomer. | High boiling point expected for an amino alcohol.[7] |
| Solubility | Soluble in water, alcohols, and other polar organic solvents. | Inferred from the polar amino and hydroxyl groups.[7] |
| pKa (amino group) | ~9.5 - 10.5 (predicted) | Based on typical pKa values for primary amino alcohols.[8][9] |
| pKa (hydroxyl group) | ~15 - 16 (predicted) | Based on typical pKa values for primary alcohols.[10] |
| Optical Rotation [α]D | Not available. The (1R)-enantiomer is expected to be levorotatory or dextrorotatory. | A key property of a chiral molecule.[11][12][13][14] |
Note: The properties of the hydrochloride salt (CAS: 958027-99-1) may differ, particularly in terms of melting point and solubility. The salt is expected to be a solid with higher water solubility.[15][16][17][18]
Stereochemistry and a Pathway to Enantiopurity
The "R" in (1R)-3-amino-1-cyclopropylpropan-1-ol denotes the absolute configuration at the chiral carbon atom bearing the hydroxyl group. The synthesis of enantiomerically pure chiral amino alcohols is a critical aspect of modern pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.
A robust and widely applicable method for the synthesis of chiral amino alcohols is the asymmetric reduction of the corresponding α-amino ketone. This approach leverages a chiral catalyst to control the stereochemical outcome of the reduction.
Experimental Protocol: Asymmetric Synthesis via Catalytic Hydrogenation (Representative)
This protocol is a generalized procedure based on established methods for the asymmetric hydrogenation of α-amino ketones.[19]
Workflow for Asymmetric Synthesis
Caption: A generalized workflow for the asymmetric synthesis of the target molecule.
Materials:
-
3-Amino-1-cyclopropylpropan-1-one hydrochloride
-
Chiral Ruthenium catalyst (e.g., RuClCl)
-
Hydrogen source (e.g., hydrogen gas or formic acid/triethylamine mixture for transfer hydrogenation)
-
Anhydrous solvent (e.g., methanol, ethanol)
-
Base (e.g., sodium methoxide, triethylamine)
Procedure:
-
Preparation of the Free Amino Ketone: Dissolve 3-amino-1-cyclopropylpropan-1-one hydrochloride in a minimal amount of the chosen solvent. Neutralize with one equivalent of a suitable base to liberate the free amine. The resulting salt can be removed by filtration.
-
Catalyst Activation (if necessary): In an inert atmosphere glovebox, prepare the active catalyst by mixing the ruthenium precursor with the chiral ligand in the anhydrous solvent.
-
Hydrogenation Reaction: Transfer the solution of the free amino ketone to a high-pressure reactor. Add the activated catalyst solution. Pressurize the reactor with hydrogen gas (e.g., 50 atm) or add the hydrogen donor for transfer hydrogenation.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Once the reaction is complete, carefully release the pressure. Remove the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the enantiomerically enriched (1R)-3-amino-1-cyclopropylpropan-1-ol.
Self-Validation: The enantiomeric excess of the final product should be determined using a suitable chiral analytical technique, such as chiral HPLC or chiral gas chromatography.
Spectroscopic Characterization (Predicted)
Workflow for Spectroscopic Analysis
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - 3-amino-3-cyclopropylpropan-1-ol hydrochloride (C6H13NO) [pubchemlite.lcsb.uni.lu]
- 7. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orgosolver.com [orgosolver.com]
- 9. アミノ酸一覧表 [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Optical rotation - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgosolver.com [orgosolver.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Interpreting IR Spectra [chemistrysteps.com]
- 16. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 17. 3-Amino-3-cyclopropylpropan-1-ol hydrochloride | 958027-99-1 [sigmaaldrich.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
